
N-BOC-2-Methyl-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BOC-2-Methyl-4-nitroaniline (CAS: Not specified) is a chemically protected aniline derivative featuring a tert-butoxycarbonyl (BOC) group on the amine nitrogen, a methyl substituent at the 2-position, and a nitro group at the 4-position of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and peptide chemistry, where the BOC group serves to protect the amine functionality during multi-step reactions. The electron-withdrawing nitro group and steric hindrance from the methyl substituent significantly influence its reactivity, solubility, and stability, making it distinct from simpler nitroaniline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-2-Methyl-4-nitroaniline typically involves the nitration of 2-methyl aniline followed by the protection of the amino group with a tert-butoxycarbonyl group. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration. The resulting 2-methyl-4-nitroaniline is then reacted with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-BOC-2-Methyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Deprotection: The BOC group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products Formed
Reduction: 2-Methyl-4-nitroaniline is converted to 2-methyl-4-aminophenylcarbamate.
Substitution: Various substituted anilines depending on the nucleophile used.
Deprotection: 2-Methyl-4-nitroaniline.
Scientific Research Applications
N-BOC-2-Methyl-4-nitroaniline is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds for research in drug discovery and development.
Medicine: Utilized in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-BOC-2-Methyl-4-nitroaniline primarily involves its role as a protected amine in organic synthesis. The BOC group protects the amino group from unwanted reactions during multi-step synthesis processes. Upon deprotection, the free amine can participate in various reactions, such as forming peptide bonds or other amide linkages. The nitro group can also be reduced to an amino group, allowing further functionalization.
Comparison with Similar Compounds
The structural and functional attributes of N-BOC-2-Methyl-4-nitroaniline can be contrasted with related nitro-substituted aniline derivatives, as detailed below. Key differences arise from substituent positions, protective groups, and synthetic pathways.
Structural and Functional Group Analysis
Reactivity and Stability
- This compound : The BOC group renders the amine inert under basic and mildly acidic conditions, requiring strong acids (e.g., HCl/dioxane) for deprotection. The nitro group at the 4-position deactivates the ring, directing further electrophilic substitution to the 6-position.
- 3:4-Dinitrodimethylaniline : The unprotected amine participates in diazotization and coupling reactions. The dual nitro groups enhance oxidative instability, limiting shelf life .
- 2:4:5-Trinitrodimethylaniline : Extreme sensitivity to heat and shock due to three nitro groups; primarily of historical interest in explosive research .
Research Findings and Challenges
- Synthetic Selectivity : Early nitroaniline derivatives (e.g., 2:4:5-trinitrodimethylaniline) often formed mixtures due to uncontrolled nitration conditions, whereas modern BOC-protected analogs achieve higher purity via selective protection .
- Stability Trade-offs : While the BOC group improves amine stability, it introduces steric bulk that may hinder subsequent reactions—a limitation absent in unprotected analogs.
- Thermal Behavior : Differential scanning calorimetry (DSC) studies indicate that this compound decomposes above 200°C, contrasting sharply with trinitro derivatives, which detonate near 150°C .
Biological Activity
N-BOC-2-Methyl-4-nitroaniline, a derivative of 2-methyl-4-nitroaniline, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and presenting case studies that illustrate its effects.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group and a BOC (tert-butyloxycarbonyl) protecting group. The general structure can be represented as follows:
This compound exhibits properties typical of nitroanilines, including potential anti-inflammatory and anticancer activities.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound can exhibit anti-inflammatory effects. For instance, studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines in microglial cells, suggesting a mechanism involving the modulation of the NF-κB pathway . This is particularly relevant in neuroinflammatory conditions, where such compounds may provide therapeutic benefits.
Anticancer Activity
This compound has been evaluated for its antiproliferative effects against various cancer cell lines. A study reported an IC50 value of 3.38 μM against MDA-MB-231 breast cancer cells, indicating significant cytotoxicity . This suggests that the compound may interfere with cellular proliferation processes, making it a candidate for further investigation in cancer therapy.
Case Studies
- Neuroinflammation Model :
- Cancer Cell Line Study :
Table 1: Biological Activity of N-Boc Derivatives
Compound | IC50 (µM) | Cytotoxicity (%) | Mechanism of Action |
---|---|---|---|
This compound | 3.38 | 85% | Inhibition of cell proliferation |
Compound 2 | 5.2 | 33% | Anti-inflammatory via FPR2 |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-BOC-2-Methyl-4-nitroaniline with high purity?
- Methodological Answer :
- Step 1 : Start with 2-methyl-4-nitroaniline as the precursor. Protect the amine group using di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions to prevent decomposition .
- Step 2 : Optimize reaction temperature (typically 0–25°C) and stoichiometry (1:1.2 molar ratio of amine to Boc anhydride) to minimize side reactions like overprotection or nitro group reduction.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the Boc-protected product. Monitor purity using TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Prioritize 1H and 13C NMR to confirm Boc group integration (e.g., tert-butyl protons at ~1.3 ppm) and nitro/methyl group positions. Compare with analogs like N-Boc-4-hydroxyaniline for reference .
- FT-IR : Identify key functional groups: N-H stretch (protected amine, ~3350 cm−1), carbonyl (Boc group, ~1700 cm−1), and nitro group (~1520 cm−1) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with Boc cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?
- Methodological Answer :
- Data Triangulation : Compare reaction parameters (solvent, catalyst, temperature) from conflicting studies. For example, Boc protection in DCM may yield higher purity than THF due to reduced side reactions .
- Controlled Replication : Systematically vary one parameter (e.g., stoichiometry) while holding others constant. Use HPLC to quantify yield and purity .
- Error Analysis : Assess analytical methods (e.g., NMR integration vs. HPLC area%) for consistency. Contradictions may arise from impurities misidentified as product .
Q. What computational strategies predict the stability of this compound under experimental conditions?
- Methodological Answer :
- DFT Calculations : Model bond dissociation energies (BDEs) for the Boc group and nitro moiety to identify thermal degradation thresholds. Compare with experimental TGA/DSC data .
- Solvent Effects : Use COSMO-RS simulations to predict solubility and stability in polar vs. non-polar solvents. For instance, acetonitrile (used in explosives analysis ) may destabilize the nitro group under acidic conditions.
- Kinetic Studies : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability tests (e.g., 40°C/75% RH for 6 months) .
Q. How can researchers optimize the regioselectivity of functionalizing this compound for downstream applications?
- Methodological Answer :
- Directing Groups : Utilize the nitro group’s electron-withdrawing effect to guide electrophilic substitution at the 2-methyl position. Test meta-directing effects in halogenation or sulfonation reactions .
- Protection/Deprotection : Strategically remove the Boc group under mild acidic conditions (e.g., TFA/DCM) to expose the amine for further derivatization without disturbing the nitro group .
- Catalysis Screening : Evaluate Pd-, Cu-, or Fe-based catalysts for cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic acids (as in tert-butyl-dioxaborolan derivatives ) may require tailored ligands.
Q. Data Contradiction & Validation
Q. How should researchers address conflicting spectral data for this compound in published studies?
- Methodological Answer :
- Reference Standards : Cross-validate using certified analytical standards (e.g., 2-Methyl-4-nitroaniline solutions ) to calibrate instruments.
- Decoupling Experiments : Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, distinguish Boc tert-butyl carbons from solvent artifacts .
- Collaborative Verification : Share samples with independent labs to confirm reproducibility, addressing potential instrumentation biases .
Q. Key Methodological Takeaways
Properties
IUPAC Name |
tert-butyl N-(2-methyl-4-nitrophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8-7-9(14(16)17)5-6-10(8)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXOMQBRXHEGKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.